3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate. This intermediate is then subjected to cyclization reactions to form the oxadiazole ring. Finally, the quinolinone moiety is introduced through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolinone products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(4-methoxyphenyl)propionic acid
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-cyanophenyl)propionic acid
Uniqueness
What sets 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-4-9-17-15(10-12)18(24)16(11-23(17)2)20-21-19(22-26-20)13-5-7-14(25-3)8-6-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAXEKHFWORTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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